REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH2:2][NH2:3].CS[C:7](SC)=[C:8]1[C:13](=[O:14])[O:12][C:11]([CH3:16])([CH3:15])[O:10][C:9]1=[O:17]>CO>[NH:3]1[CH2:2][CH2:1][NH:4][C:7]1=[C:8]1[C:9](=[O:17])[O:10][C:11]([CH3:15])([CH3:16])[O:12][C:13]1=[O:14]
|
Name
|
|
Quantity
|
1.6 mL
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Type
|
reactant
|
Smiles
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C(CN)N
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Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
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CSC(=C1C(OC(OC1=O)(C)C)=O)SC
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Name
|
|
Quantity
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45 mL
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Type
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solvent
|
Smiles
|
CO
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Type
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CUSTOM
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Details
|
The mixture was stirred at 20°-22° C. for 18 hr
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The resultant precipitate was collected
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Type
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DISSOLUTION
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Details
|
dissolved in 5% methanol in chloroform (v/v)
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Type
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FILTRATION
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Details
|
The solution was filtered through silica gel
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Type
|
CONCENTRATION
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Details
|
The filtrate was concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
The residue was crystallized from methanol-diethyl ether
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C(NCC1)=C1C(OC(OC1=O)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |